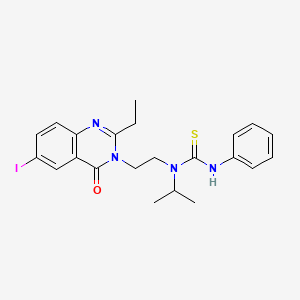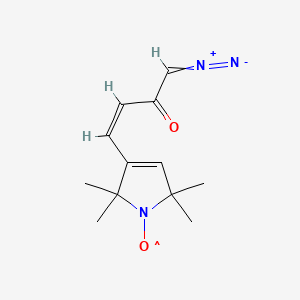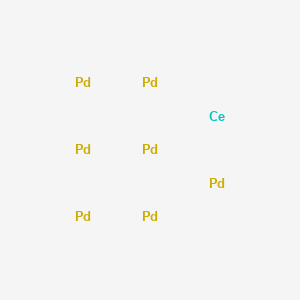
Cerium--palladium (1/7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium–palladium (1/7) is a compound consisting of cerium and palladium in a 1:7 ratio Cerium is a rare earth metal, while palladium is a transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/7) can be synthesized through various methods, including aqueous co-precipitation and template methods. In the aqueous co-precipitation method, cerium and palladium salts are dissolved in water, followed by the addition of a precipitating agent to form a solid precipitate. This precipitate is then calcined to obtain the desired compound . The template method involves coating a precursor on a template surface, followed by calcination or wet chemical etching to remove the template .
Industrial Production Methods: Industrial production of cerium–palladium (1/7) typically involves large-scale aqueous co-precipitation, where cerium and palladium salts are mixed in water, precipitated, and then calcined to form the final product. This method is favored for its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium–palladium (1/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions where cerium changes its oxidation state from +3 to +4, and palladium can undergo reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/7) include oxygen, hydrogen, and carbon monoxide. These reactions often occur under specific conditions such as elevated temperatures and controlled atmospheres .
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation reactions may produce cerium dioxide and palladium oxide, while reduction reactions may yield metallic palladium and cerium hydroxide .
Applications De Recherche Scientifique
Cerium–palladium (1/7) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium oxide nanoparticles, which can be derived from cerium–palladium compounds, are studied for their antioxidant properties and potential use in drug delivery and cancer therapy . In industry, cerium–palladium (1/7) is used in automotive catalysts to reduce emissions and improve fuel efficiency .
Mécanisme D'action
The mechanism of action of cerium–palladium (1/7) involves the interaction of cerium and palladium at the molecular level. Cerium can exist in multiple oxidation states, allowing it to participate in redox reactions. Palladium, on the other hand, acts as a catalyst by providing active sites for chemical reactions. The combination of these two elements enhances the overall catalytic activity and stability of the compound .
Comparaison Avec Des Composés Similaires
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium–platinum (1/7)
Comparison: Cerium–palladium (1/7) is unique due to its specific ratio of cerium to palladium, which provides a balance of redox activity and catalytic properties. Compared to cerium oxide, cerium–palladium (1/7) offers enhanced catalytic performance due to the presence of palladium. Similarly, it differs from palladium oxide by incorporating cerium, which adds redox flexibility. Cerium–platinum (1/7) is another similar compound, but palladium is often preferred over platinum due to its lower cost and comparable catalytic properties .
Propriétés
Numéro CAS |
80261-98-9 |
|---|---|
Formule moléculaire |
CePd7 |
Poids moléculaire |
885.1 g/mol |
Nom IUPAC |
cerium;palladium |
InChI |
InChI=1S/Ce.7Pd |
Clé InChI |
MGCPUTKJNPYOFB-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


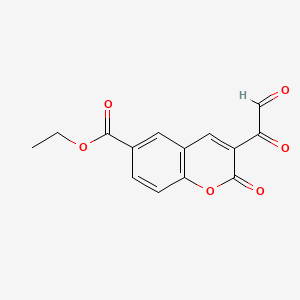

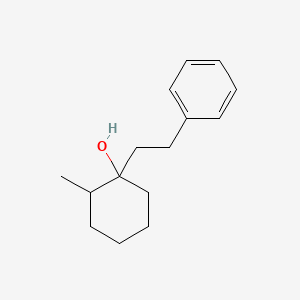

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
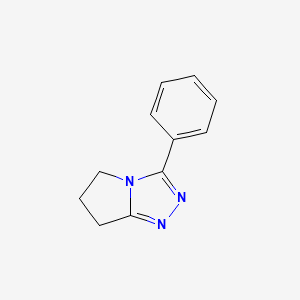
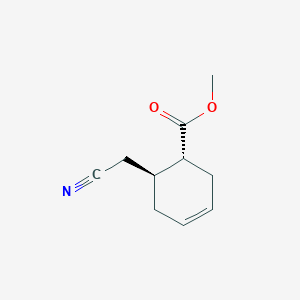
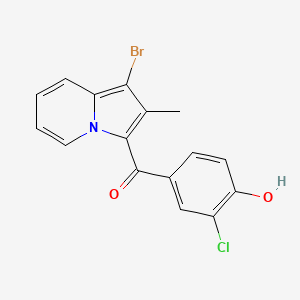
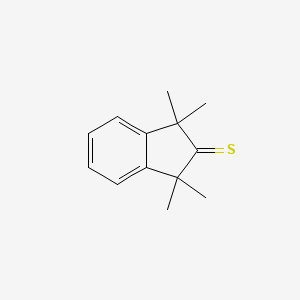
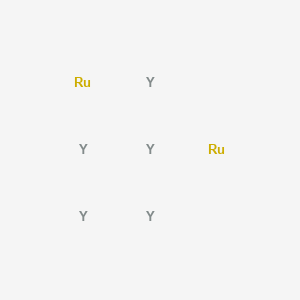
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
